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molecular formula C17H12Cl2N6O3 B8301934 6,7-Dichloro-1,4-dihydro-5-[3-(methoxymethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,3-quinoxalinedione

6,7-Dichloro-1,4-dihydro-5-[3-(methoxymethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,3-quinoxalinedione

Cat. No. B8301934
M. Wt: 419.2 g/mol
InChI Key: YDYJCQIIFXPRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06333326B1

Procedure details

(−)-6,7-Dichloro-5-[3-methoxymethyl-5-(3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,3(1H,4H)-quinoxalinedione (see Preparation 1) (412.2 g, 0.98 mol) and OXONE (trade mark) (1.44 kg, 2.3 mol) were slurried in water (4.13 L) and the mixture stirred at ambient temperature for 60 hours. Saturated aqueous sodium thiosulphate solution (2.2 L) was added and the slurry stirred for 1 hour before being filtered under reduced pressure. The filter cake was slurried at ambient temperature for 4 hours in 1:1, by volume, isopropyl alcohol: dichloromethane (111 L) and the solid collected by filtration. The filtrate was vaporated under reduced pressure to give the title compound as a colourless solid (366 g).
Name
Quantity
1.44 kg
Type
reactant
Reaction Step Two
Name
sodium thiosulphate
Quantity
2.2 L
Type
reactant
Reaction Step Three
Name
Quantity
4.13 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N:15]2[C:19]([C:20]3[CH:21]=[N:22][CH:23]=[CH:24][CH:25]=3)=[N:18][N:17]=[C:16]2[CH2:26][O:27][CH3:28])=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[NH:8][C:7](=[O:13])[C:6](=[O:14])[NH:5]2.[OH:29]OS([O-])=O.[K+].S([O-])([O-])(=O)=S.[Na+].[Na+]>O>[Cl:1][C:2]1[C:3]([N:15]2[C:19]([C:20]3[CH:21]=[N+:22]([O-:29])[CH:23]=[CH:24][CH:25]=3)=[N:18][N:17]=[C:16]2[CH2:26][O:27][CH3:28])=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[NH:8][C:7](=[O:13])[C:6](=[O:14])[NH:5]2 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
412.2 g
Type
reactant
Smiles
ClC=1C(=C2NC(C(NC2=CC1Cl)=O)=O)N1C(=NN=C1C=1C=NC=CC1)COC
Step Two
Name
Quantity
1.44 kg
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
sodium thiosulphate
Quantity
2.2 L
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
4.13 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the slurry stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
before being filtered under reduced pressure
WAIT
Type
WAIT
Details
The filter cake was slurried at ambient temperature for 4 hours in 1:1, by volume, isopropyl alcohol
Duration
4 h
FILTRATION
Type
FILTRATION
Details
dichloromethane (111 L) and the solid collected by filtration

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
ClC=1C(=C2NC(C(NC2=CC1Cl)=O)=O)N1C(=NN=C1C=1C=[N+](C=CC1)[O-])COC
Measurements
Type Value Analysis
AMOUNT: MASS 366 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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